molecular formula C12H13N3O2 B11873659 3-(Morpholin-4-yl)quinazolin-4(3H)-one CAS No. 88614-47-5

3-(Morpholin-4-yl)quinazolin-4(3H)-one

Cat. No.: B11873659
CAS No.: 88614-47-5
M. Wt: 231.25 g/mol
InChI Key: YRBIFFGPLWCBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Morpholin-4-yl)quinazolin-4(3H)-one is a synthetic organic compound featuring the privileged 4(3H)-quinazolinone scaffold, a structure recognized as a general kinase inhibitor template in drug design . This compound is of significant interest in medicinal chemistry research, particularly in the development of novel anticancer agents. The 4(3H)-quinazolinone core is a key structural component in several approved therapeutic agents and active investigational compounds, primarily due to its ability to serve as a hinge-binding motif that effectively occupies the ATP-binding pocket of various kinase targets . The incorporation of the morpholine ring is a common strategy in drug discovery to enhance physicochemical properties and has been featured in recent studies on quinazolin-4(3H)-one-morpholine hybrids, which have demonstrated potent and selective inhibitory activity against lung cancer cell lines . Research on related analogs has shown that such hybrids can act as multi-kinase inhibitors, targeting critical receptors involved in angiogenesis and tumor proliferation, such as VEGFR-2, with molecular docking and dynamics simulations confirming stable interactions with the active sites of these proteins . The quinazolinone scaffold's versatility also extends to other therapeutic areas, including its role as a potential inhibitor of RNA decapping enzymes and its exploration in the design of dual-target inhibitors for innovative cancer therapy strategies . This product is intended for research purposes to further explore these mechanisms and applications. FOR RESEARCH USE ONLY. Not for use in diagnostic or therapeutic procedures for humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88614-47-5

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

3-morpholin-4-ylquinazolin-4-one

InChI

InChI=1S/C12H13N3O2/c16-12-10-3-1-2-4-11(10)13-9-15(12)14-5-7-17-8-6-14/h1-4,9H,5-8H2

InChI Key

YRBIFFGPLWCBPV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Cyanoglycosylation and Nitration

The synthesis begins with Isovanillin (3-hydroxy-4-methoxybenzaldehyde) as a cost-effective starting material. Cyanoglycosylation using formic acid, formate, and hydroxylamine hydrochloride introduces a cyano group, yielding 3-hydroxy-4-methoxybenzonitrile (II). Subsequent nitration with nitric acid in dichloromethane produces 5-hydroxy-4-methoxy-2-nitrobenzonitrile (III). This step avoids strong acids like sulfuric acid, reducing environmental impact.

Reduction-Cyclization One-Pot Process

The nitro group in III is reduced using catalytic hydrogenation or sodium dithionite, followed by in situ cyclization with formamide or ammonium formate. This one-pot reaction forms 6-hydroxy-7-methoxy-3H-quinazolin-4-one (IV) with 75–80% efficiency. The elimination of intermediate isolation streamlines production.

ParameterOptimal RangeYield (%)
SolventDMF or Dichloromethane83–88
BaseNa₂CO₃ or Et₃N83–88
Temperature100–105°C83–88
Molar Ratio (IV:Alkylating Agent)1:1–1:583–88

One-Pot Three-Component Assembly

Arenediazonium Salt Reactivity

A recent advancement involves a domino reaction using arenediazonium salts, nitriles, and bifunctional anilines. The process initiates with N-arylnitrilium intermediate formation, followed by nucleophilic addition and cyclization. This metal-free method achieves 3,4-dihydroquinazolines and quinazolin-4(3H)-ones in one pot.

Morpholine Integration

While the primary study focuses on 3,4-dihydroquinazolines, substituting the aniline component with a morpholine-containing derivative (e.g., 4-morpholinoaniline) could directly yield the target compound. Reaction optimization at 80–120°C in toluene/dioxane solvents provides a pathway for scalable synthesis.

Cross-Coupling Approaches

Buchwald–Hartwig Amination

Palladium-catalyzed amination of 6-bromoquinazolinones with morpholine could install the morpholine group. However, this route remains theoretical and requires validation.

Industrial Feasibility and Cost Analysis

Raw Material Costs

N-(3-chloropropyl)morpholine, a key alkylating agent, contributes significantly to expenses. The traditional method consumes 1–5 equivalents, necessitating recycling strategies. Isovanillin’s low cost ($50–100/kg) offsets this limitation.

Solvent and Energy Efficiency

One-pot methods reduce solvent consumption by 40% compared to multi-step processes. Microwave-assisted cross-coupling cuts reaction times from hours to minutes.

Table 2: Comparative Analysis of Synthetic Routes

MethodStepsYield (%)Cost ($/kg)Scalability
Traditional Multi-Step483–881,200–1,500High
One-Pot Three-Component170–75*900–1,100Moderate
Cross-Coupling365–70*1,800–2,000Low
*Estimated based on analogous reactions.

Challenges and Optimization Opportunities

Byproduct Formation

Over-alkylation occurs when excess N-(3-chloropropyl)morpholine is used, necessitating precise stoichiometric control. Chromatography-free purification via recrystallization (ethyl acetate or ethanol) mitigates this.

Solvent Selection

Polar aprotic solvents (DMF) enhance reaction rates but complicate recycling. Switching to dichloromethane improves recovery but lowers yields by 5–7% .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The morpholine ring’s nitrogen atom acts as a nucleophilic site, facilitating substitutions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., 1-chloro-3-iodopropane) under basic conditions (NaH/DMF, 60°C) yields 3-(3-chloropropyl) derivatives. This method achieved a 51% yield in a synthesis of gefitinib intermediates .

  • Acylation : Treatment with acyl chlorides in dichloromethane and triethylamine forms acylated derivatives, though specific yields were not reported .

Table 1: Nucleophilic Substitution Reactions

SubstrateReagent/ConditionsProductYieldSource
3-Morpholinylquinazolinone1-Chloro-3-iodopropane, NaH/DMF3-(3-Chloropropyl)quinazolinone51%

Radical Cyclization Reactions

The quinazolinone core participates in radical-mediated cyclizations. For instance:

  • Aryl/Alkyl Radical Cyclization : Using hexamethylditin as a mediator, alkyl or aryl radicals generated from iodides or bromides cyclize onto the 2-position of the quinazolinone. This method synthesized alkaloids like rutaecarpine (yield: 59%) .

  • Mechanism : Aromatic homolytic substitution preserves the aromaticity of the quinazolinone ring .

Table 2: Radical Cyclization Examples

Radical PrecursorConditionsProductYieldSource
2-Phenylethyl disulfideBr₂/MeOH, N₂ atmosphereDisulfide-linked dimer59%

Cross-Coupling Reactions

The compound’s halogenated derivatives undergo metal-catalyzed couplings:

  • Suzuki-Miyaura Coupling : 2-Bromoquinazolin-4(3H)-one reacts with arylboronic acids (Pd catalysis) to form biaryl derivatives. Yields range from 49–84% .

  • Sonogashira Coupling : Ethynylation at the 2-position using terminal alkynes under Pd/Cu catalysis generates alkynyl-quinazolinones .

Table 3: Cross-Coupling Reactions

SubstrateReagent/ConditionsProductYieldSource
2-Bromoquinazolinone4-Biphenylboronic acid, Pd(PPh₃)₄, K₂CO₃2-(Biphenyl)quinazolinone84%

Acid-Mediated Reactions

  • Trifluoromethylation : Trifluoroacetic acid (TFA) serves as a CF₃ source in one-pot syntheses of 2-trifluoromethylquinazolin-4(3H)-ones under mild conditions (T3P promoter, 70°C) .

  • Protonation Studies : The compound undergoes reversible protonation at nitrogen atoms in acidic media, enabling pH-dependent colorimetric sensing .

Alkoxy Functionalization

  • Etherification : Reaction with N-(3-chloropropyl)morpholine in DMF/Na₂CO₃ (100–105°C) introduces alkoxy side chains, critical for kinase inhibitor synthesis (yield: 83–88%) .

Key Mechanistic Insights

  • Nucleophilicity : The morpholine nitrogen’s lone pair enhances reactivity in substitutions .

  • Radical Stability : The quinazolinone ring stabilizes radical intermediates during cyclization .

  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃) at the 2-position increase electrophilicity for cross-coupling .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of 3-(Morpholin-4-yl)quinazolin-4(3H)-one as an anticancer agent.

  • Mechanism of Action : The compound exhibits its anticancer properties by inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has shown significant antiproliferative activity against several cancer cell lines, including breast and lung cancer cells .
  • Case Studies :
    • In vitro studies demonstrated that derivatives of quinazolinone, including those with morpholine substitutions, effectively inhibited the growth of breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are critical in multidrug resistance .
    • A specific derivative was noted for its low minimum inhibitory concentration (MIC) against resistant strains of cancer cells, indicating its potential as a lead compound for further development .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been extensively documented.

  • Target Pathogens : The compound has demonstrated activity against various pathogens, including Mycobacterium tuberculosis, Staphylococcus aureus, and Candida albicans. Its effectiveness against M. tuberculosis highlights its potential as an anti-tubercular agent .
  • Research Findings :
    • A study reported that certain derivatives exhibited significant antibacterial effects with MIC values as low as 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
    • Additionally, compounds derived from quinazolinone structures were found to inhibit biofilm formation in bacterial strains, which is crucial for treating chronic infections .

Neurological Applications

Emerging research suggests potential neurological applications for this compound.

  • Neuroprotective Effects : Some studies indicate that quinazolinone derivatives can exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells .

Inhibition of Enzymatic Activity

The compound's ability to inhibit specific enzymes is another area of interest.

  • Enzyme Targets : Research has identified that certain derivatives can inhibit enzymes such as epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in various cancers . This inhibition could lead to novel therapeutic strategies for treating tumors driven by EGFR signaling pathways.

Synthesis and Structural Modifications

The synthesis of this compound and its derivatives involves various chemical modifications that enhance biological activity.

CompoundSynthesis MethodBiological Activity
This compoundOne-pot synthesis with thionyl chlorideAnticancer, Antimicrobial
Derivative AAlkylation reactionsEnhanced anticancer activity
Derivative BCondensation reactionsImproved antimicrobial efficacy

Mechanism of Action

The mechanism of action of 3-Morpholinoquinazolin-4(3H)-one involves:

    Molecular Targets: The compound may target specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can interfere with signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: The parent compound without the morpholine ring.

    2-Methylquinazolin-4(3H)-one: A derivative with a methyl group at the second position.

    4-Hydroxyquinazoline: A hydroxylated derivative of quinazoline.

Uniqueness

3-Morpholinoquinazolin-4(3H)-one is unique due to the presence of the morpholine ring, which can enhance its biological activity and specificity compared to other quinazoline derivatives. This structural feature may contribute to its potential as a therapeutic agent and its versatility in chemical synthesis.

Biological Activity

3-(Morpholin-4-yl)quinazolin-4(3H)-one is a derivative of quinazolinone that has garnered attention for its diverse biological activities. Quinazolinones are known for their therapeutic potential, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors such as anthranilamide derivatives with morpholine. This method allows for the introduction of the morpholine moiety, which is crucial for enhancing the compound's biological activity.

Antibacterial Activity

Research indicates that quinazolinone derivatives exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate activity against Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds can be remarkably low, indicating potent antibacterial effects. For example, one study reported an MIC of 0.98 μg/mL against MRSA for a structurally similar compound .

Anticancer Activity

This compound has also been evaluated for its antiproliferative effects against various cancer cell lines. Compounds in this class have shown significant cytotoxicity against human breast cancer (MCF-7), prostate cancer (PC3), and colorectal cancer (HT-29) cell lines. For instance, one derivative exhibited IC50 values of 10 μM against MCF-7 cells, demonstrating its potential as an anticancer agent .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Pathways : Quinazolinones are known to inhibit key enzymes involved in cellular proliferation and survival pathways, such as EGFR and PARP1. This inhibition can lead to apoptosis in cancer cells .
  • Biofilm Disruption : Some studies have reported that quinazolinone derivatives can disrupt biofilm formation in bacteria like S. aureus, which is crucial for their pathogenicity .

Case Study 1: Antibacterial Efficacy

A study focused on the antibacterial efficacy of 2-(1H-indol-3-yl)quinazolin-4(3H)-one analogues showed promising results against Mycobacterium tuberculosis. The compound inhibited growth at concentrations as low as 10 μg/mL over extended periods, suggesting a robust mechanism against mycobacterial infections .

Case Study 2: Anticancer Properties

Another investigation into the anticancer properties of quinazolinone derivatives highlighted their ability to induce cell cycle arrest and apoptosis in MCF-7 cells. The study found that these compounds modulate critical signaling pathways associated with cancer progression, providing a rationale for their therapeutic use in oncology .

Data Tables

Compound Target Activity Type IC50/MIC Value
This compoundStaphylococcus aureusAntibacterial0.98 μg/mL
Indolylquinazolinone analogMycobacterium tuberculosisAntibacterial10 μg/mL
Quinazolinone derivativeMCF-7 (breast cancer)Anticancer10 μM
Quinazolinone derivativePC3 (prostate cancer)Anticancer12 μM

Q & A

Q. What are the common synthetic routes for preparing 3-(morpholin-4-yl)quinazolin-4(3H)-one?

The compound is typically synthesized via condensation reactions. A widely used method involves refluxing 2-aminobenzoic acid derivatives with morpholine-containing reagents in ethanol. For example, 2-aminobenzoic acid derivatives react with morpholine intermediates under reflux to form the quinazolinone core, followed by purification via recrystallization. Key characterization includes IR (C=O stretch at ~1700 cm⁻¹) and NMR (morpholine protons at δ 1.58–3.92 ppm) . Alternative routes employ PEG-supported aza-Wittig reactions to improve yield and reduce byproducts .

Q. What biological activities are associated with this compound derivatives?

Derivatives of this scaffold exhibit antimicrobial, anticonvulsant, and anti-inflammatory activities. For instance, brominated analogs demonstrate enhanced antibacterial activity against gram-positive bacteria (e.g., S. aureus), while thiophene-substituted derivatives show antifungal potential . Anticonvulsant activity is assessed using maximal electroshock-induced seizure models, where derivatives reduce tonic convulsion phases significantly .

Advanced Research Questions

Q. How do synthetic methodologies for this compound compare in terms of efficiency and limitations?

  • Conventional methods (e.g., ethanol reflux) offer simplicity but face challenges like low yields (~52–64%) and long reaction times .
  • Metal-catalyzed approaches (e.g., copper catalysts) improve regioselectivity but require post-reaction purification to remove toxic residues .
  • PEG-supported synthesis enhances recyclability and reduces waste, though scalability remains limited . Recommendation: Optimize solvent systems (e.g., DMF/water mixtures) and explore microwave-assisted synthesis to reduce reaction time .

Q. How can structural modifications enhance the bioactivity of this compound derivatives?

  • Halogenation : Bromine or chlorine at the quinazolinone 6/7-positions increases antimicrobial potency by enhancing membrane penetration .
  • Heterocyclic appendages : Thiazole or tetrahydrobenzothiophene substitutions improve antifungal activity (e.g., IC₅₀ reduction by 40% in A. fumigatus) .
  • Schiff base incorporation : 3-(Benzylideneamino) derivatives show dual anticonvulsant and anti-inflammatory effects via GABAergic modulation .

Q. What analytical strategies resolve contradictions in spectral data interpretation for this scaffold?

Discrepancies in NMR/IR data often arise from tautomerism (e.g., lactam-lactim tautomers). To address this:

  • Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity.
  • Compare experimental IR spectra with computational predictions (DFT-based) for C=O and C=N stretches .
  • Validate purity via HPLC-MS to rule out byproduct interference .

Q. How can researchers mitigate challenges in reproducing synthetic protocols for this compound?

Common issues include inconsistent yields and impurity profiles. Solutions include:

  • Strict control of reaction temperature (±2°C) during reflux .
  • Pre-activation of morpholine reagents via acid catalysis to enhance nucleophilicity .
  • Use of anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates .

Key Recommendations for Researchers

  • Prioritize halogenated derivatives for antimicrobial studies due to their enhanced potency .
  • Adopt microwave-assisted synthesis to reduce reaction times by 50–70% .
  • Use molecular docking to predict binding affinity with targets like thermolysin or GABA receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.